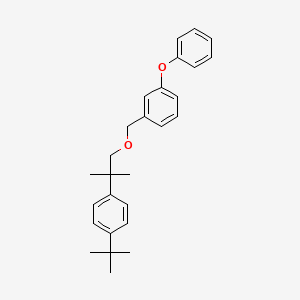
Benzene, 1-((2-(4-(1,1-dimethylethyl)phenyl)-2-methylpropoxy)methyl)-3-phenoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, 1-((2-(4-(1,1-dimethylethyl)phenyl)-2-methylpropoxy)methyl)-3-phenoxy-: is an organic compound that belongs to the class of aromatic hydrocarbons This compound is characterized by its complex structure, which includes a benzene ring substituted with various functional groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-((2-(4-(1,1-dimethylethyl)phenyl)-2-methylpropoxy)methyl)-3-phenoxy- typically involves multiple steps. One common method includes the alkylation of benzene derivatives with appropriate alkyl halides under Friedel-Crafts conditions. The reaction conditions often require the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
化学反応の分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions often result in the formation of carboxylic acids or other oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst like palladium on carbon (Pd/C). This can lead to the formation of reduced aromatic compounds.
Substitution: Electrophilic aromatic substitution reactions are common for this compound. Reagents such as sulfuric acid (H2SO4) and nitric acid (HNO3) can be used to introduce various substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sulfuric acid (H2SO4), nitric acid (HNO3)
Major Products Formed:
Oxidation: Carboxylic acids
Reduction: Reduced aromatic compounds
Substitution: Various substituted benzene derivatives
科学的研究の応用
Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials and chemicals.
Biology: In biological research, this compound can be used to study the interactions of aromatic hydrocarbons with biological systems. It may also be used in the development of new pharmaceuticals.
Medicine: The compound’s unique structure makes it a potential candidate for drug development. It can be used in the design of new therapeutic agents targeting specific molecular pathways.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and advanced materials. Its properties make it suitable for applications in coatings, adhesives, and other high-performance products.
作用機序
The mechanism of action of Benzene, 1-((2-(4-(1,1-dimethylethyl)phenyl)-2-methylpropoxy)methyl)-3-phenoxy- involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target system.
類似化合物との比較
- Benzene, 1-(1,1-dimethylethyl)-4-ethyl-
- Benzene, 1-(1,1-dimethylethyl)-4-ethenyl-
- Benzene, 1-(1,1-dimethylethyl)-2,4-dimethyl
Uniqueness: Benzene, 1-((2-(4-(1,1-dimethylethyl)phenyl)-2-methylpropoxy)methyl)-3-phenoxy- stands out due to its specific substitution pattern and the presence of multiple functional groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.
特性
CAS番号 |
80854-06-4 |
|---|---|
分子式 |
C27H32O2 |
分子量 |
388.5 g/mol |
IUPAC名 |
1-tert-butyl-4-[2-methyl-1-[(3-phenoxyphenyl)methoxy]propan-2-yl]benzene |
InChI |
InChI=1S/C27H32O2/c1-26(2,3)22-14-16-23(17-15-22)27(4,5)20-28-19-21-10-9-13-25(18-21)29-24-11-7-6-8-12-24/h6-18H,19-20H2,1-5H3 |
InChIキー |
DAFOZPBDKWNPQK-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)C(C)(C)COCC2=CC(=CC=C2)OC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



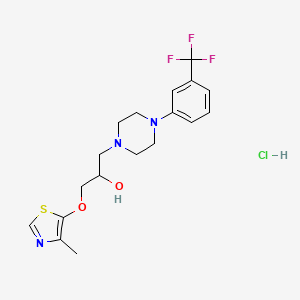
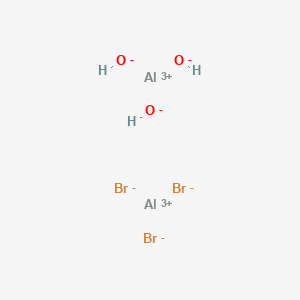

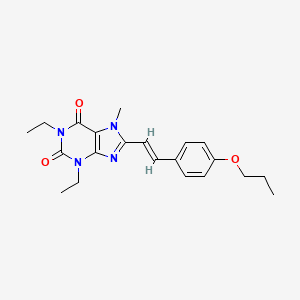
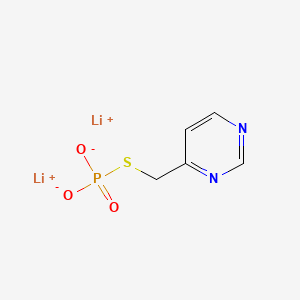
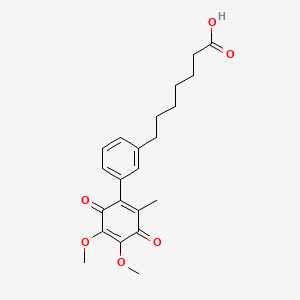
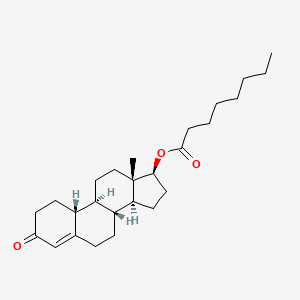
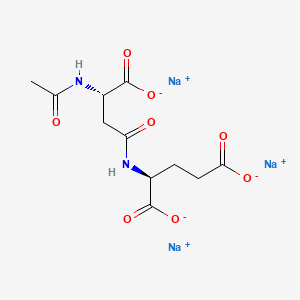
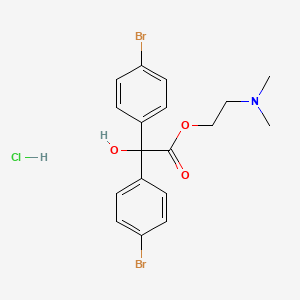
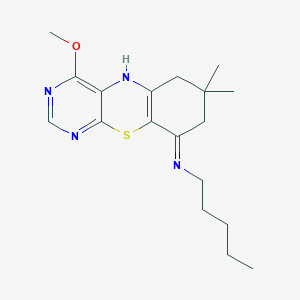
![6,7-Dichloro-2-(5,7-dichloro-4-methyl-3-oxobenzo[B]thien-2(3H)-ylidene)-1,2-dihydro-3H-indol-3-one](/img/structure/B12767993.png)


